molecular formula C24H27N5O5S B2807874 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866866-82-2

3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2807874
M. Wt: 497.57
InChI Key: WDFAVUVOLHWAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a piperazine group, which is a six-membered ring containing two nitrogen atoms. It also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached. The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, which is a heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could potentially form hydrogen bonds .

Scientific Research Applications

Heterocyclic Synthesis and Anticancer Activity

Research into heterocyclic compounds similar to thieno[3,2-d]pyrimidine derivatives has led to the development of various compounds with potential anticancer activities. For instance, piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer efficacy, showcasing the significance of the piperazine and pyrimidine functionalities in medicinal chemistry. These compounds have demonstrated good anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Kumar et al., 2013).

Cyclization Reactions and Novel Heterocyclic Derivatives

Cyclization reactions involving thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives highlight the versatility of these heterocyclic systems in synthesizing novel compounds. These methodologies provide a basis for creating diverse heterocyclic structures that could have various scientific and pharmaceutical applications, further emphasizing the utility of thieno[3,2-d]pyrimidine structures in synthetic organic chemistry (Dyachenko et al., 2020).

Antihypertensive Agents

Thieno[3,2-d]pyrimidine derivatives with specific substitutions have been synthesized and evaluated for their antihypertensive effects. These studies have shown that certain derivatives possess potent oral antihypertensive activities, indicating the potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives in managing hypertension (Russell et al., 1988).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the presence of the biologically active piperazine group .

properties

IUPAC Name

3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S/c30-22(27-12-10-26(11-13-27)18-5-7-19(8-6-18)29(33)34)17-3-1-16(2-4-17)15-28-23(31)21-20(9-14-35-21)25-24(28)32/h5-9,14,16-17H,1-4,10-13,15H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFAVUVOLHWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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